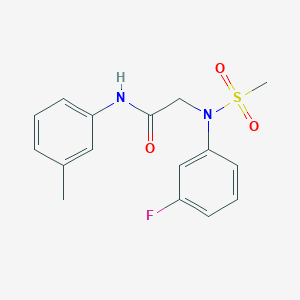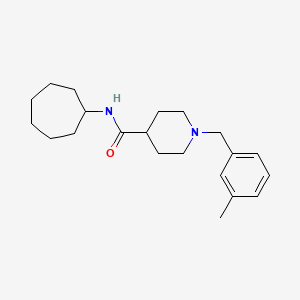
N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the family of glycine receptor antagonists and has been shown to have significant effects on the central nervous system. In
Mecanismo De Acción
The mechanism of action of N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves the blockade of glycine receptors. Glycine receptors are a type of ionotropic receptor that are involved in the modulation of inhibitory neurotransmission in the brain. When glycine binds to these receptors, it opens an ion channel that allows chloride ions to flow into the cell, leading to hyperpolarization and inhibition of neurotransmission. N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide binds to the glycine receptor and blocks the ion channel, preventing the flow of chloride ions into the cell and leading to the inhibition of neurotransmission.
Biochemical and Physiological Effects:
N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have significant biochemical and physiological effects. Studies have shown that this compound can inhibit the release of neurotransmitters such as glutamate and GABA, leading to the modulation of inhibitory neurotransmission in the brain. N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have anticonvulsant properties and has been used in studies to investigate the role of glycine receptors in epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. This compound is a potent and selective antagonist of glycine receptors, making it a useful tool for investigating the physiological and biochemical effects of glycine receptor blockade. N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is also relatively stable and can be easily synthesized in the lab. However, there are also limitations to the use of this compound in lab experiments. N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has relatively low solubility in water, which can make it difficult to work with in some experiments. Additionally, this compound has not been extensively studied in vivo, so its effects on the whole organism are not well understood.
Direcciones Futuras
There are several future directions for the study of N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of research is the investigation of the role of glycine receptors in neurological disorders such as epilepsy and schizophrenia. N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have anticonvulsant properties and may have potential applications in the treatment of epilepsy. Additionally, glycine receptors have been implicated in the pathophysiology of schizophrenia, and N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide may be a useful tool for investigating the role of glycine receptors in this disorder. Another area of research is the development of more potent and selective glycine receptor antagonists. N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is a potent and selective antagonist of glycine receptors, but there may be room for improvement in terms of its binding affinity and selectivity. Finally, the investigation of the physiological and biochemical effects of glycine receptor blockade is an ongoing area of research, and N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide may continue to be a useful tool for these studies.
Métodos De Síntesis
The synthesis of N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps. The first step involves the reaction of 3-fluoroaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form 3-methyl-N-(3-fluorophenyl)benzamide. The second step involves the reaction of 3-methyl-N-(3-fluorophenyl)benzamide with methylsulfonyl chloride in the presence of a base such as triethylamine to form N-(3-fluorophenyl)-N-(3-methylphenyl)-N-methylsulfonylbenzamide. The final step involves the reaction of N-(3-fluorophenyl)-N-(3-methylphenyl)-N-methylsulfonylbenzamide with glycine to form N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have significant effects on the central nervous system and has been used in studies to investigate the role of glycine receptors in the brain. Glycine receptors are a type of ionotropic receptor that are involved in the modulation of inhibitory neurotransmission in the brain. N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to be a potent and selective antagonist of glycine receptors and has been used in studies to investigate the physiological and biochemical effects of glycine receptor blockade.
Propiedades
IUPAC Name |
2-(3-fluoro-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-12-5-3-7-14(9-12)18-16(20)11-19(23(2,21)22)15-8-4-6-13(17)10-15/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWKMIBDBALWQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C2=CC(=CC=C2)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-fluorophenyl)-N-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B4882209.png)
![4-bromo-2-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol](/img/structure/B4882216.png)
![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoic acid](/img/structure/B4882218.png)
![1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(trifluoromethyl)benzyl]methanamine](/img/structure/B4882219.png)

![2-(2-fluorophenyl)-N-[2-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]acetamide](/img/structure/B4882228.png)


![N-[1-(aminocarbonyl)-2-(2-ethoxyphenyl)vinyl]benzamide](/img/structure/B4882245.png)
![N-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]carbonothioyl}-1-adamantanecarboxamide](/img/structure/B4882253.png)
![5-{4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882256.png)
![1-[(4-chlorophenoxy)acetyl]-4-cyclohexylpiperazine oxalate](/img/structure/B4882264.png)
![N-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B4882290.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882291.png)